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molecular formula C16H23N3O4 B8588451 tert-butyl N-[1-(3-nitrophenyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(3-nitrophenyl)piperidin-4-yl]carbamate

Cat. No. B8588451
M. Wt: 321.37 g/mol
InChI Key: KMLYSSLRVSHVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, 1-bromo-3-nitrobenzene (1.000 g, 4.95 mmol), [Reactants], Pd2dba3 (0.227 g, 0.25 mmol), BINAP (0.308 g, 0.50 mmol), Cs2CO3 (4.03 g, 12.38 mmol), and toluene (19.80 ml). The vessel was capped with a septum, placed under an atmosphere of argon, and placed in an oil bath heated to 95 °C. The reaction was allowed to stir at this temperature for 16 h before being allowed to cool to rt. The reaction mixture was poured into a separatory funnel containing water (~100 mL) and extracted with ethyl acetate ( 2 x 100 mL). The combined organic extract was dried with MgSO4, filtered, and conc. _in vacuo_ to yield the crude product which was purified via silica gel chromatography (80 g) using ethyl acetate/hexanes (1:5) as eluent to provide pure tert-butyl 1-(3-nitrophenyl)piperidin-4-ylcarbamate (0.901 g, 56.6 %) as a light yellow solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0124 mol
Type
reagent
Reaction Step One
Quantity
0.0198 L
Type
solvent
Reaction Step Two
Quantity
0.00743 mol
Type
reactant
Reaction Step Three
Quantity
0.00495 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
794
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0124 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.0198 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00743 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1CCNCC1
Step Four
Name
Quantity
0.00495 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Step Five
Name
Quantity
0.000495 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000248 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD 56.63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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